

# repotrectinib neurotoxicity symptomatic treatment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Repotrectinib

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## Incidence and Severity of Neurotoxicity

The following table summarizes the spectrum of nervous system adverse reactions observed in the pooled safety population (N=426) from the TRIDENT-1 trial [1] [2]:

Adverse Reaction	All Grades (%)	Grade 3 or 4 (%)
Any CNS Adverse Reaction	77	4.5 [2]
Dizziness	65	2.8
Dysgeusia (taste disturbance)	54	0
Peripheral Neuropathy	49	1.4
Ataxia	28	0.5
Cognitive Impairment	25	0.9
Headache	19	0

- **Dizziness** was the most frequent event, with most cases being low-grade [1]. The term includes dizziness, vertigo, and postural dizziness [1].
- **Cognitive disorders** include memory impairment (15%), disturbance in attention (12%), and confusional state (2%) [1] [2].
- The incidences of these CNS adverse reactions were similar in patients with and without CNS metastases at baseline [2].

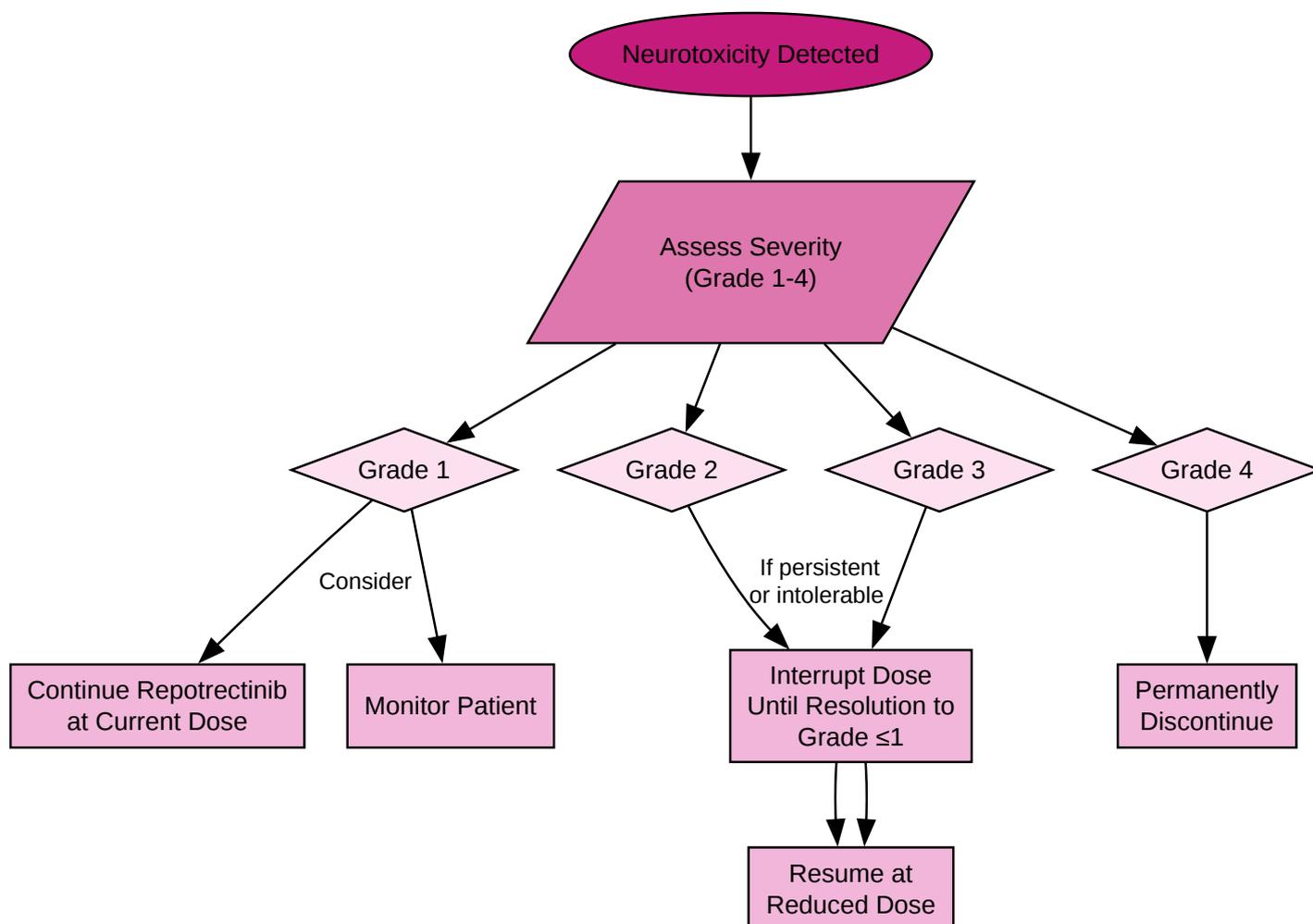
## Monitoring and Management Strategies for Researchers

For clinical trial design and patient management protocols, consider the following approaches based on the observed safety profile.

### Clinical Monitoring and Assessment

- **Use Standardized Tools:** Implement standardized grading scales like NCI CTCAE for consistent assessment. For cognitive effects, more detailed tools such as the EORTC QLQ-C30, which includes cognitive and social functioning scales, can provide valuable patient-reported data [3].
- **Monitor for Onset:** CNS events can occur early. The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice daily) is designed as a ramp-up to help manage time-dependent auto-induction of metabolism and potentially mitigate early-onset neurological effects [4].

**Dose Modification Guidelines** Dose interruptions or reductions are effective management strategies. In the TRIDENT-1 trial, 38% of patients required a dose reduction, and 50% required a dose interruption, with dizziness being a commonly cited reason [5] [4]. The following workflow outlines a general management logic:



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### Supportive Care Considerations

- **Patient Communication:** Inform clinical trial participants about potential neurological side effects and advise them to avoid driving or operating heavy machinery until they know how **repotrectinib** affects them [6] [7].
- **Drug-Drug Interactions:** Be aware that **repotrectinib** is metabolized by CYP3A4 and is itself a CYP3A4 inducer. Concomitant use of strong CYP3A inhibitors or inducers should be avoided, as they may alter **repotrectinib** levels and potentially exacerbate toxicities [8].

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**Address:** Ontario, CA 91761, United States

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